N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride (CAS: 1052530-89-8) is a benzothiazole-derived compound with a molecular formula of C21H23ClN4O2S2 and a molecular weight of 463.0 g/mol . The structure comprises:
- A dimethylaminopropyl chain linked to the benzamide nitrogen, enhancing solubility and basicity.
- A 2-phenoxybenzamide backbone, providing structural rigidity and hydrophobic interactions.
The presence of the methoxy group on the benzothiazole ring may modulate electronic properties and metabolic stability compared to analogs with alternative substituents.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S.ClH/c1-28(2)17-10-18-29(26-27-24-22(31-3)15-9-16-23(24)33-26)25(30)20-13-7-8-14-21(20)32-19-11-5-4-6-12-19;/h4-9,11-16H,10,17-18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKWZOFCNFYDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride is a synthetic compound that has attracted significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride is with a molecular weight of approximately 498.0 g/mol. The compound features a unique combination of structural elements, including a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a phenoxybenzamide structure. These components are critical for its biological interactions and pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.0 g/mol |
| CAS Number | 1215823-54-3 |
Preliminary studies suggest that this compound exhibits significant biological activities, primarily through the following mechanisms:
- Inhibition of Deubiquitylating Enzymes : It has been identified as a potential inhibitor of deubiquitylating enzymes, which are crucial for regulating protein degradation and signal transduction pathways.
- Agonism of the STING Pathway : Similar compounds have shown promise as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a vital role in immune response modulation.
- Interaction with Serotonin Transporters : Research indicates that compounds with structural similarities may interact with serotonin transporters (SERT), influencing neurotransmitter dynamics in the brain .
Pharmacological Properties
The pharmacological profile of N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride includes:
- Antitumor Activity : Studies have indicated that this compound may possess antitumor properties, potentially through its ability to modulate cellular pathways involved in tumor growth and metastasis.
- Neuropharmacological Effects : Given its interaction with serotonin transporters, it may exhibit antidepressant-like effects, warranting further investigation into its potential as a therapeutic agent for mood disorders.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- In Vitro Studies : Initial in vitro assays demonstrated that the compound effectively inhibits specific deubiquitylating enzymes, leading to altered protein stability and enhanced apoptosis in cancer cell lines.
- Animal Models : In vivo studies using animal models have shown promising results regarding the compound's ability to reduce tumor size and improve survival rates in treated subjects.
- Comparative Analysis : Comparative studies with structurally related compounds reveal that modifications in the molecular structure can significantly impact biological activity, highlighting the importance of specific functional groups in mediating effects at the cellular level .
Comparaison Avec Des Composés Similaires
Substituent Variations and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Ethoxy vs.
- Sulfonamide/Sulfamoyl Groups : The addition of sulfonamide (e.g., piperidinylsulfonyl in ) or sulfamoyl (e.g., N-methyl-N-phenylsulfamoyl in ) introduces polar, hydrogen-bonding functionalities that may enhance target binding specificity or solubility .
- Aminoalkyl Chains: The dimethylaminopropyl chain in the target compound offers a longer spacer than dimethylaminoethyl (in ), possibly affecting conformational flexibility and interactions with charged residues in biological targets.
Hypothetical Pharmacological Implications
- Benzothiazole Core : This moiety is associated with antimicrobial, anticancer, and kinase inhibitory activities. The methoxy group may reduce oxidative metabolism compared to ethoxy analogs .
- Dimethylaminopropyl Chain: Enhances water solubility and may facilitate lysosomotropic accumulation, a feature exploited in prodrug designs .
- Sulfonamide/Sulfamoyl Analogs : These groups in and could confer selectivity for sulfotransferases or sulfatase enzymes, expanding therapeutic applications.
Q & A
Basic Research Questions
Q. What are the critical steps in designing a synthetic route for this compound?
- Methodology : Begin with a retrosynthetic analysis to identify key intermediates, such as the thiazole core and dimethylaminopropyl side chain. Use coupling reactions (e.g., amidation, nucleophilic substitution) to assemble the structure. For example, demonstrates the use of HBTU-mediated amidation for benzamide-thiazole coupling, while highlights piperazine ring formation under nitrogen atmospheres. Optimize reaction conditions (e.g., THF as a solvent, HBTU as a coupling agent) to improve yields .
- Validation : Confirm intermediates via -NMR, -NMR, and mass spectrometry (m/z). Use HPLC (≥98% purity thresholds) for final product validation .
Q. How is structural integrity confirmed post-synthesis?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Assign peaks for diagnostic signals (e.g., methoxy groups at ~3.8 ppm, aromatic protons at ~6.5–7.5 ppm) .
Mass Spectrometry : Compare experimental m/z values with theoretical molecular weights (e.g., [M+H] signals) .
HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm. Adjust mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving thiazole derivatives?
- Strategies :
- Catalyst Screening : Test copper(I) iodide or HBTU for coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) for solubility and reactivity .
- Temperature Control : Use reflux conditions for thermally stable intermediates (e.g., 80°C for amidation) .
Q. What computational tools aid in designing analogs or validating reactivity?
- Quantum Chemical Modeling : Use Gaussian or COMSOL to predict reaction pathways (e.g., transition state analysis for cyclization steps) .
- AI-Driven Synthesis Planning : Platforms like ICReDD integrate reaction databases and quantum calculations to propose feasible routes, reducing trial-and-error experimentation .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, as demonstrated in for thiazole-triazole derivatives .
Q. How should contradictions in spectral data or purity across batches be resolved?
- Root-Cause Analysis :
Batch Comparison : Replicate synthesis under identical conditions to isolate variables (e.g., reagent purity, humidity) .
Advanced Chromatography : Employ UPLC-MS or 2D-NMR to detect trace impurities or diastereomers .
Elemental Analysis : Verify C/H/N ratios (e.g., ±0.3% deviation from theoretical values) to confirm stoichiometry .
- Example : reported discrepancies in elemental analysis (e.g., 69.48% C vs. 69.20% theoretical), attributed to hygroscopic intermediates .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
